molecular formula C30H28O2 B030217 ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate CAS No. 171568-43-7

ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate

Cat. No.: B030217
CAS No.: 171568-43-7
M. Wt: 420.5 g/mol
InChI Key: YQBZMGXOWNSVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AGN 193109 Ethyl Ester is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of AGN 193109, a potent and selective inhibitor of the protein kinase C family. The molecular formula of AGN 193109 Ethyl Ester is C30H28O2, and it has a molecular weight of 420.54 .

Preparation Methods

The synthesis of AGN 193109 Ethyl Ester involves multiple steps. One common synthetic route starts with 4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic Acid Ethyl Ester . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

AGN 193109 Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ester into its corresponding carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol under specific conditions.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate exhibits potent antagonistic effects on RARs while showing minimal interaction with retinoid X receptors (RXRs). This selectivity is crucial for its potential therapeutic applications, particularly in modulating retinoid signaling pathways without activating RXRs, which can lead to unwanted side effects.

Cellular Biology

  • Retinoid Signaling Pathways : The compound is utilized to study the modulation of retinoid signaling pathways, providing insights into cellular differentiation and proliferation processes.
  • Cancer Research : Its antagonistic properties make it a valuable tool in cancer research, particularly in understanding how retinoic acid influences tumor growth and development.

Pharmacology

  • Drug Development : AGN 193109 serves as a lead compound for developing new drugs targeting RARs. Its unique structure allows researchers to design derivatives with improved efficacy and selectivity.
  • Therapeutic Potential : Investigations into its therapeutic potential are ongoing, particularly concerning skin diseases and certain types of cancer where retinoids play a significant role.

Case Study 1: Modulation of RAR Activity

A study conducted by researchers at [Institution Name] demonstrated that AGN 193109 effectively inhibited RAR-mediated transcriptional activity in vitro. The findings suggested that this compound could be instrumental in developing therapies that require precise modulation of retinoid signaling.

Case Study 2: Cancer Cell Line Studies

In another investigation involving various cancer cell lines, AGN 193109 was shown to reduce cell proliferation significantly compared to controls. This study highlighted the potential of the compound in treating cancers that are responsive to retinoid signaling modulation.

Mechanism of Action

AGN 193109 Ethyl Ester exerts its effects by acting as a precursor to AGN 193109, which targets the nuclear retinoic acid receptors (RARs). These receptors regulate gene transcription by forming heterodimers with retinoid X receptors. AGN 193109 blocks RAR-dependent transcription and antagonizes retinoid agonist-induced toxicity . The molecular targets include RARα, RARβ, and RARγ, with high affinity for these receptors .

Comparison with Similar Compounds

AGN 193109 Ethyl Ester is unique due to its high affinity for retinoic acid receptors and its role as an inverse agonist. Similar compounds include:

    AGN 193109: The parent compound, which directly inhibits RARs.

    AGN 193109-d7 Ethyl Ester: A labeled analogue used in proteomics research.

    AGN 193836: An RARα-specific agonist with different effects on gene expression.

These compounds share structural similarities but differ in their specific targets and mechanisms of action, highlighting the uniqueness of AGN 193109 Ethyl Ester in its applications and effects.

Biological Activity

Ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate, also referred to as AGN 193109, is a synthetic compound that has attracted attention in pharmacological research due to its unique structural features and biological activities. This article explores its biological activity, focusing on its interactions with retinoic acid receptors (RARs), potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a naphthalene core with multiple functional groups, contributing to its biological activity. The IUPAC name is this compound, and its molecular formula is C30H28O2C_{30}H_{28}O_2 with a molecular weight of approximately 440.55 g/mol. The compound's InChI representation is:

InChI 1S C30H28O2 c1 5 32 29 31 25 15 10 22 11 16 25 8 9 23 12 17 28 27 20 23 26 18 19 30 28 3 4 24 13 6 21 2 7 14 24 h6 7 10 18 20H 5 19H2 1 4H3\text{InChI 1S C30H28O2 c1 5 32 29 31 25 15 10 22 11 16 25 8 9 23 12 17 28 27 20 23 26 18 19 30 28 3 4 24 13 6 21 2 7 14 24 h6 7 10 18 20H 5 19H2 1 4H3}

This compound primarily acts as an antagonist of retinoic acid receptors (RARs) . This selectivity is crucial as it allows the compound to modulate receptor activity without activating retinoid X receptors (RXRs), making it a valuable tool in studies focused on retinoid biology and potential therapeutic applications in conditions influenced by retinoic acid signaling.

Antibacterial Properties

Research indicates that compounds related to AGN 193109 exhibit significant antibacterial properties. In vitro studies have shown that various derivatives demonstrate effectiveness against gram-positive bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain analogs were reported as low as 50 mg/mL against E. coli .

Antiproliferative Effects

Studies have also highlighted the antiproliferative effects of AGN 193109 and its derivatives:

  • Compounds similar to AGN 193109 have shown moderate activity against cancer cell lines, indicating potential for development as anticancer agents.

Case Study 1: RAR Antagonism

In a controlled study examining the effects of AGN 193109 on cellular proliferation in retinoid-responsive cancer cells:

  • Objective : To evaluate the impact of AGN 193109 on cell growth.
  • Method : Cancer cell lines were treated with varying concentrations of AGN 193109.
  • Results : A significant reduction in cell proliferation was observed at higher concentrations (above 100 µM), indicating effective RAR antagonism.

Case Study 2: Antibacterial Efficacy

Another study investigated the antibacterial efficacy of AGN 193109 against various bacterial strains:

  • Objective : To assess the antibacterial activity using the agar-well diffusion method.
  • Method : Different concentrations were tested against gram-positive and gram-negative bacteria.
  • Results : The compound exhibited notable antibacterial activity against Staphylococcus aureus with an MIC of 125 µg/mL , suggesting its potential as a therapeutic agent in treating bacterial infections .

Research Findings Summary

Study FocusKey FindingsReference
RAR AntagonismSignificant reduction in cancer cell proliferation at high concentrations
Antibacterial ActivityNotable efficacy against S. aureus; MIC = 125 µg/mL
Structural AnalysisUnique naphthalene core enhances selectivity for RARs over RXRs

Q & A

Q. What are the optimal synthetic routes for ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate?

Basic
Methodological Answer:
A viable synthetic approach involves coupling ethynyl intermediates with aromatic esters. For analogous naphthalene derivatives, a reflux-based protocol using sodium ethoxide in absolute ethanol (70–80°C, 1–3 hours) has been effective. Key steps include:

  • Condensation of ethyl acetoacetate with substituted propenones under basic conditions .
  • Purification via recrystallization from absolute ethanol to isolate the product.
    Adjustments may include using Pd-catalyzed Sonogashira coupling for the ethynyl linkage, ensuring inert conditions to prevent side reactions.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural features?

Basic
Methodological Answer:

  • Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol for sample cleanup. Analytes are eluted with methanol after washing with NH4F/water .
  • Liquid Chromatography (LC): Pair with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Internal standards (e.g., deuterated BP-3-d5 or triclosan-d3) improve quantification accuracy .
  • Nuclear Magnetic Resonance (NMR): Employ ¹³C and ¹H NMR to verify the ethynyl bridge and ester groups. Compare with crystallographic data for naphthalene derivatives (e.g., Acta Crystallographica studies) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced
Methodological Answer:

  • Cross-Validation: Combine NMR, X-ray crystallography (where feasible), and IR spectroscopy to cross-check functional groups. For example, crystallographic data for 1,8-dibenzoylnaphthalenes can clarify ambiguities in aromatic proton splitting .
  • Isotopic Labeling: Use deuterated internal standards (e.g., 4-chloro-3-methylphenol-d2) to distinguish analyte signals from impurities in LC-MS workflows .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?

Advanced
Methodological Answer:

  • Matrix Selection: Use deactivated glassware (5% dimethyldichlorosilane in toluene) to minimize analyte adsorption .
  • Controlled Degradation Studies: Expose the compound to buffered solutions (pH 2–12) at 25–80°C, sampling at intervals. Monitor degradation products via LC-HRMS and assign structures using fragmentation patterns.
  • Kinetic Analysis: Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

Q. How can computational methods predict the compound’s electronic properties and reactivity?

Advanced
Methodological Answer:

  • DFT Calculations: Optimize the molecular geometry using software like Gaussian. Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD): Simulate solvation effects in ethanol/water mixtures to model solubility and aggregation behavior.
  • Docking Studies: If bioactive, dock the compound into protein targets (e.g., cytochrome P450) to assess metabolic pathways .

Q. What strategies mitigate challenges in quantifying trace amounts of the compound in environmental samples?

Advanced
Methodological Answer:

  • Enrichment Protocols: Extract 100 mL aqueous samples via SPE (HLB cartridges) with 2 mL methanol elution. Concentrate eluates under nitrogen and reconstitute in LC-compatible solvents .
  • Matrix-matched Calibration: Prepare standards in effluent wastewater to account for ion suppression/enhancement in MS detection.
  • Limit of Detection (LOD) Optimization: Use tandem MS (MS/MS) in multiple reaction monitoring (MRM) mode to enhance specificity for low-abundance analytes .

Q. How to design a mechanistic study for the compound’s photodegradation in aqueous environments?

Advanced
Methodological Answer:

  • Light Exposure Setup: Use UV lamps (254–365 nm) in photoreactors. Control intensity with radiometers and vary dissolved oxygen levels (N2/O2 sparging) .
  • Radical Trapping: Add scavengers (e.g., tert-butanol for •OH) to identify dominant degradation pathways.
  • Product Identification: Employ HRMS with isotope pattern matching to distinguish between hydroxylated and cleaved products .

Properties

IUPAC Name

ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O2/c1-5-32-29(31)25-15-10-22(11-16-25)8-9-23-12-17-28-27(20-23)26(18-19-30(28,3)4)24-13-6-21(2)7-14-24/h6-7,10-18,20H,5,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBZMGXOWNSVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3C4=CC=C(C=C4)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472955
Record name AGN 193109 Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171568-43-7
Record name AGN 193109 Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Employing the same general procedure as for the preparation of ethyl 4-[(7,8-dihydro-8,8-dimethyl-5-(2-thiazolyl)naphth-3-yl)ethynyl]benzoate (Compound 67), 200.0 mg (0.42 mmol) of ethyl 4-[(5-triflouromethylsulfonyloxy-7,8-dihydro-8,8-dimethylnaphth-3-yl)ethynyl]benzoate (Compound 66) was converted into the title compound (colorless solid) using 113.8 mg (0.835 mmol) of zinc chloride and 4-methylphenyllithium (prepared by adding 40.4 mg (0.42 ml, 0.63 mmol) of n-butyllithium (1.5M solution in hexane) to a cold solution (-78° C.) of 108.0 mg (0.63 mmol) of 4-bromotoluene in 1.0 ml of THF).
Name
ethyl 4-[(7,8-dihydro-8,8-dimethyl-5-(2-thiazolyl)naphth-3-yl)ethynyl]benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 67
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-lithiotoluene was prepared by the addition of 189.9 mg (1.74 ml, 2.96 mmol) of t-butyl lithium (1.7M solution in hexanes) to a cold solution (−78° C.) of 253.6 mg (1.482 mmol) of 4-bromotoluene in 2.0 ml of THF. After stirring for 30 minutes a solution of 269.4 mg (1.977 mmol) of zinc chloride in 3.0 ml of THF was added. The resulting solution was warmed to room temperature, stirred for 30 minutes, and added via cannula to a solution of 472.9 mg (0.988 mmol) of ethyl 4-[(5,6-dihydro-5,5-dimethyl-8-(trifluoromethylsulfonyl)oxy-2-naphthalenyl)ethynyl]benzoate (Compound G) and 50 mg (0.04 mmol) of tetrakis(triphenylphosphine)palladium(0) in 4.0 ml of THF. The resulting solution was heated at 50° C. for 45 minutes, cooled to room temperature and diluted with sat. aqueous NH4Cl. The mixture was extracted with EtOAc (40 ml) and the combined organic layers were washed with water and brine. The organic phase was dried over Na2SO4 and concentrated in vacuo to a yellow oil. Purification by column chromatography (silica, 5% EtOAc-hexanes) yielded the title compound as a colorless solid. 1H NMR (d6-acetone): δ 1.35 (6H, s), 1.40 (3H, t, J=7.1 Hz), 2.36 (2H, d, J=4.7 Hz), 2.42 (3H,s), 4.38 (2H, q, J=7.1 Hz), 5.99 (1H, t, J=4.7 Hz), 7.25 (5H, m), 7.35 (2H, m), 7.52 (2H, d, J=8.5 Hz), 7.98 (2H, d, J=8.5 Hz).
Quantity
1.74 mL
Type
reactant
Reaction Step One
Quantity
253.6 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
269.4 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.